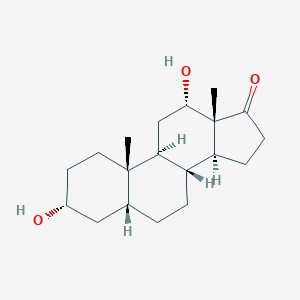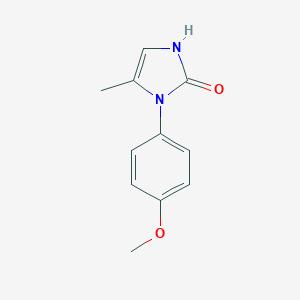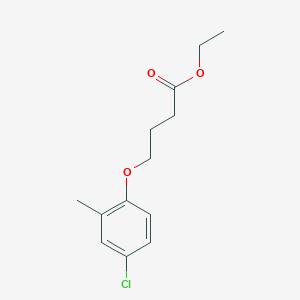
Butanoic acid, 4-(4-chloro-2-methylphenoxy)-, ethyl ester
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of "Butanoic acid, 4-(4-chloro-2-methylphenoxy)-, ethyl ester" derivatives, particularly the MCPA esters, has been explored through esterification processes. Utilizing immobilized enzymes under microwave irradiation, researchers have found that specific immobilized enzymes like Novozym 435 significantly catalyze the esterification, enhancing the reaction rate and conversion under optimized conditions. This method shows promise for improving the efficiency and environmental friendliness of synthesizing MCPA esters (Shinde & Yadav, 2014).
Molecular Structure Analysis
Investigations into molecular structure, particularly through the synthesis of various stereoisomers and their configuration, have provided insights into the compound's structural complexity. For example, the synthesis of all stereoisomers of 4-carboxy-4-ethyl-3-hydroxy-2-isopropyl-4-butanolide, a related compound, highlights the intricate steps involved in achieving specific molecular configurations, which are crucial for understanding the structure-activity relationship of such compounds (Matsumoto et al., 1992).
Chemical Reactions and Properties
The compound's chemical reactivity and properties have been a subject of study, particularly in the context of photooxidation and the synthesis of specific esters. For instance, the inhibiting activity of derivatives in the photooxidation of petroleum phosphors indicates the compound's potential in industrial applications (Rasulov et al., 2011). Moreover, the synthesis of isoxazolecarboxylates from dimethylaminomethylene diones showcases the compound's versatility in forming heterocyclic structures (Schenone et al., 1991).
Physical Properties Analysis
Understanding the physical properties of "Butanoic acid, 4-(4-chloro-2-methylphenoxy)-, ethyl ester" is essential for its application in various fields. Studies have focused on aspects such as bond dissociation energies and reaction paths, particularly in the context of biofuels, to evaluate its potential uses and stability under different conditions (El‐Nahas et al., 2007).
Chemical Properties Analysis
The compound's chemical properties, including reactivity towards various substrates and its behavior under different conditions, have been extensively studied. For example, the asymmetric synthesis of (S)-ethyl-4-chloro-3-hydroxy butanoate using microbial reductases highlights the compound's enantioselective synthesis potential, which is significant for pharmaceutical applications (Jung et al., 2010).
Applications De Recherche Scientifique
Process Intensification in Synthesis
- Butanoic acid, 4-(4-chloro-2-methylphenoxy)-, ethyl ester, in the context of 4-Chloro-2-methylphenoxyacetic acid (MCPA) esters, plays a role in herbicide applications. A study investigated the esterification of MCPA with n-butanol using immobilized enzymes under microwave irradiation, highlighting its potential for process intensification in synthesis. This study demonstrated that under microwave irradiation, initial rates could increase up to 2-fold, leading to improved synthesis efficiency (Shinde & Yadav, 2014).
Analysis in Food Samples
- The compound has been identified in the analysis of chlorophenoxy acid herbicides and their esters in food samples like apple juice. A specific method using capillary liquid chromatography was developed for this purpose, demonstrating its relevance in food safety and quality control (Rosales-Conrado et al., 2005).
Insect Pest Control
- In the realm of insect pest control, novel chiral butanoate esters, including derivatives of butanoic acid, 4-(4-chloro-2-methylphenoxy)-, ethyl ester, have been studied for their potential application. These compounds, known as juvenogens, are being investigated as biochemically activated insect hormonogenic compounds (Wimmer et al., 2007).
Chemical Synthesis and Organic Chemistry
- In organic chemistry, this compound and its derivatives have been involved in various synthetic processes. For instance, studies have explored its role in the synthesis of trifluoromethylated cyclohexenes and alkoxy amino butenoic acid derivatives. These studies underscore its utility in producing complex organic compounds for various applications (Abele et al., 1993); (Kobayashi et al., 1999).
Cosmetic Industry
- The compound's derivatives have found applications in the cosmetic industry, particularly in the context of preservative analysis. A study developed a method for the determination of preservatives, including esters of butanoic acid, in cosmetic products using ultra-performance liquid chromatography (Wu et al., 2008).
Safety And Hazards
Propriétés
IUPAC Name |
ethyl 4-(4-chloro-2-methylphenoxy)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO3/c1-3-16-13(15)5-4-8-17-12-7-6-11(14)9-10(12)2/h6-7,9H,3-5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKARWLGLZGMGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCOC1=C(C=C(C=C1)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4058287 | |
| Record name | MCPB ethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butanoic acid, 4-(4-chloro-2-methylphenoxy)-, ethyl ester | |
CAS RN |
10443-70-6 | |
| Record name | MCPB ethyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10443-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | MCPB-ethyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010443706 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MCPB ethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butanoic acid, 4-(4-chloro-2-methylphenoxy)-, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.876 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



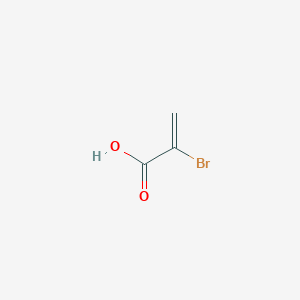
![(3S,3aR,6R,6aR)-3,6-bis(oxiran-2-ylmethoxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan](/img/structure/B80479.png)
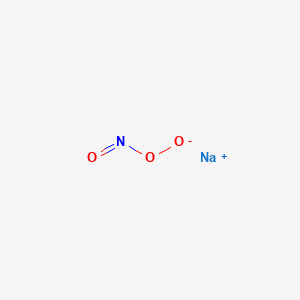

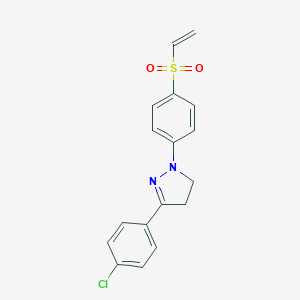

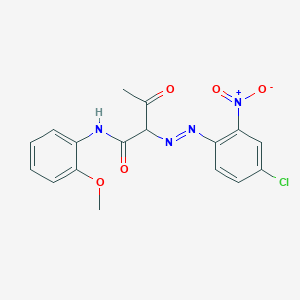
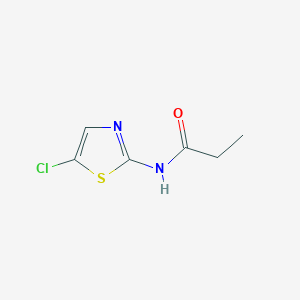


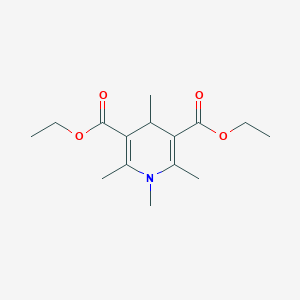
![2-Imidazolidinethione, 1,1'-[1,4-piperazinediylbis(methylene)]bis-](/img/structure/B80497.png)
